molecular formula C20H23FN2O3S B11236899 N-(3-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

N-(3-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11236899
M. Wt: 390.5 g/mol
InChI Key: GZFUCDAHCZWBGX-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a 3-fluorophenyl group and a 2-methylbenzylsulfonyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The 3-fluorophenyl group is introduced through a nucleophilic substitution reaction, while the 2-methylbenzylsulfonyl group is added via a sulfonylation reaction. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-fluorophenyl)piperidine: A simpler analog with a similar piperidine ring structure.

    N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide: Another analog with a different substitution pattern.

Uniqueness

N-(3-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23FN2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(3-fluorophenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C20H23FN2O3S/c1-15-6-2-3-7-17(15)14-27(25,26)23-11-5-8-16(13-23)20(24)22-19-10-4-9-18(21)12-19/h2-4,6-7,9-10,12,16H,5,8,11,13-14H2,1H3,(H,22,24)

InChI Key

GZFUCDAHCZWBGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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